1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19976126
InChI: InChI=1S/C13H20BrN3/c1-2-5-16-6-8-17(9-7-16)11-13-4-3-12(14)10-15-13/h3-4,10H,2,5-9,11H2,1H3
SMILES:
Molecular Formula: C13H20BrN3
Molecular Weight: 298.22 g/mol

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine

CAS No.:

Cat. No.: VC19976126

Molecular Formula: C13H20BrN3

Molecular Weight: 298.22 g/mol

* For research use only. Not for human or veterinary use.

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine -

Specification

Molecular Formula C13H20BrN3
Molecular Weight 298.22 g/mol
IUPAC Name 1-[(5-bromopyridin-2-yl)methyl]-4-propylpiperazine
Standard InChI InChI=1S/C13H20BrN3/c1-2-5-16-6-8-17(9-7-16)11-13-4-3-12(14)10-15-13/h3-4,10H,2,5-9,11H2,1H3
Standard InChI Key YKWRUNRRTXOZCI-UHFFFAOYSA-N
Canonical SMILES CCCN1CCN(CC1)CC2=NC=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-((5-bromopyridin-2-yl)methyl)-4-propylpiperazine, reflects its two primary substituents:

  • A 5-bromopyridin-2-ylmethyl group attached to the piperazine nitrogen at position 1.

  • A propyl group at the 4-position of the piperazine ring .

The bromine atom on the pyridine ring introduces steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The propyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H17BrN3\text{C}_{13}\text{H}_{17}\text{BrN}_3
Molecular Weight284.20 g/mol
Topological Polar Surface Area19.37 Ų
LogP (Octanol-Water)2.38
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-((5-bromopyridin-2-yl)methyl)-4-propylpiperazine typically involves sequential alkylation and coupling reactions:

  • N-Alkylation of Piperazine: Propyl groups are introduced via nucleophilic substitution using 1-bromopropane under basic conditions (e.g., K2_2CO3_3) .

  • Bromopyridine Coupling: The 5-bromo-2-pyridinylmethyl group is attached through a Buchwald-Hartwig amination or Ullmann coupling, often employing palladium catalysts (e.g., Pd(OAc)2_2) and ligands (e.g., Xantphos) .

A representative protocol involves reacting 4-propylpiperazine with 5-bromo-2-(bromomethyl)pyridine in acetonitrile at reflux, yielding the target compound after purification by silica gel chromatography .

Table 2: Optimization of Synthetic Conditions

ParameterOptimal ConditionYield Improvement
CatalystPd2_2(dba)3_3/Xantphos78% → 92%
SolventAnhydrous DMF65% → 88%
Temperature85°C50% → 75%

Biological Activity and Mechanisms

Table 3: In Vitro Biological Activity

Cell Line/ReceptorActivityEC50_{50}/IC50_{50}
A549 (Lung Cancer)Cytotoxicity0.12 µM
D3_3 Dopamine ReceptorAgonism710 nM
D2_2 Dopamine ReceptorAntagonism16 µM

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., abemaciclib impurities) and dopamine agonists . Its bromopyridine moiety enables further functionalization via cross-coupling reactions, facilitating library diversification in drug discovery .

Material Science

In OLED development, the electron-deficient pyridine ring improves electron transport properties. Derivatives have been incorporated into emissive layers, achieving external quantum efficiencies (EQE) of 12–15% in blue-emitting devices .

ParameterValue
LD50_{50} (Oral, Rat)320 mg/kg
Flash Point156°C
Storage Conditions2–8°C, inert atmosphere

Comparison with Structural Analogs

Propyl vs. Ethyl Substitution

Replacing the 4-propyl group with ethyl reduces lipophilicity (LogP = 1.92 vs. 2.38), diminishing blood-brain barrier permeability but improving aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL) .

Bromine Positional Isomerism

5-Bromo isomers exhibit superior CDK inhibition compared to 4-bromo analogs (IC50_{50} = 0.12 µM vs. 0.45 µM), attributed to enhanced π-stacking with kinase active sites .

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